Thiophosphoryl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

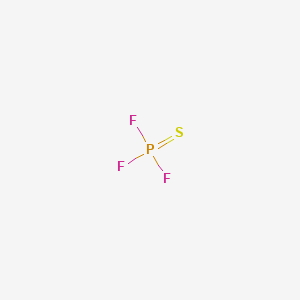

3D Structure

Properties

CAS No. |

2404-52-6 |

|---|---|

Molecular Formula |

F3PS |

Molecular Weight |

120.04 g/mol |

IUPAC Name |

trifluoro(sulfanylidene)-λ5-phosphane |

InChI |

InChI=1S/F3PS/c1-4(2,3)5 |

InChI Key |

LHGOOQAICOQNRG-UHFFFAOYSA-N |

SMILES |

FP(=S)(F)F |

Canonical SMILES |

FP(=S)(F)F |

Other CAS No. |

2404-52-6 |

Origin of Product |

United States |

Historical Development and Early Investigations of Thiophosphoryl Fluoride

Discovery and Initial Characterization

The discovery and initial investigation of thiophosphoryl fluoride (B91410) are credited to the pioneering work of British chemists J. W. Rodger and T. E. Thorpe in 1888. wikipedia.orgwikiwand.com Their research laid the foundation for understanding the properties and reactivity of this novel compound.

J. W. Rodger and T. E. Thorpe were prominent figures in late 19th-century chemistry, with Thorpe, in particular, being known for his work on phosphorus compounds and the determination of atomic weights. redalyc.orgredalyc.org Their collaborative efforts led to the first successful synthesis and identification of thiophosphoryl fluoride. redalyc.org A notable observation from their early work was the spontaneous flammability of the gas in air, burning with a cool, greyish-green flame, which they described as "probably one of the coldest flames known". wikipedia.orgrsc.org

Rodger and Thorpe developed the first methods for preparing this compound. wikipedia.org Their primary method involved heating arsenic trifluoride (AsF₃) and thiophosphoryl chloride (PSCl₃) in a sealed glass tube at 150°C. wikipedia.orgredalyc.orgrsc.org The reaction is represented by the following equation:

AsF₃ + PSCl₃ → AsCl₃ + PSF₃ redalyc.org

They observed that by increasing the proportion of thiophosphoryl chloride, the yield of this compound could be improved, though the formation of by-products like silicon tetrafluoride and other phosphorus fluorides was unavoidable. wikipedia.orgrsc.org

Another early method they employed involved heating lead(II) fluoride (PbF₂) with phosphorus pentasulfide (P₂S₅) at 170°C. wikipedia.org They also explored the use of a mixture of red phosphorus and sulfur, as well as bismuth trifluoride, as alternative reactants. wikipedia.org

| Reactants | Conditions | Products | Reference |

| Arsenic trifluoride (AsF₃), Thiophosphoryl chloride (PSCl₃) | 150°C in a sealed tube | This compound (PSF₃), Arsenic trichloride (B1173362) (AsCl₃), Silicon tetrafluoride, Phosphorus fluorides | wikipedia.orgredalyc.orgrsc.org |

| Lead(II) fluoride (PbF₂), Phosphorus pentasulfide (P₂S₅) | 170°C | This compound (PSF₃), Lead(II) sulfide (B99878) (PbS) | wikipedia.org |

Evolution of this compound Synthesis

Building upon the foundational work of Rodger and Thorpe, subsequent research focused on developing more efficient, higher-yield, and safer methods for the synthesis of this compound, leading to advancements in both laboratory and industrial-scale production.

Advancements in Laboratory and Industrial Synthetic Routes

Over the years, various synthetic strategies have emerged. A significant advancement in laboratory synthesis involves the fluorination of thiophosphoryl chloride using sodium fluoride (NaF) in a solvent like acetonitrile. wikipedia.orgresearchgate.net This method offers a more direct and often cleaner route to the desired product.

For larger-scale production, high-yield reactions have been developed. One such method is the reaction of phosphorus pentasulfide (P₄S₁₀) with hydrogen fluoride (HF):

P₄S₁₀ + 12HF → 4PSF₃ + 6H₂S wikipedia.org

High-pressure syntheses have also been explored. For instance, the reaction of phosphorus trifluoride (PF₃) with hydrogen sulfide (H₂S) at high pressure (1350 bar) and temperature (200°C) yields this compound. wikipedia.org Another high-pressure method involves the direct reaction of phosphorus trifluoride with sulfur. wikipedia.org

More recent advancements in fluorine chemistry, such as the development of new fluorinating agents and techniques like flow chemistry, continue to provide new avenues for the synthesis of fluorine-containing compounds, including this compound and its derivatives. cas.cnbeilstein-journals.orgtorvergata.it These modern methods often focus on improving safety, efficiency, and selectivity. nih.govnih.gov

| Reactants | Conditions | Products | Reference |

| Thiophosphoryl chloride (PSCl₃), Sodium fluoride (NaF) | Acetonitrile | This compound (PSF₃) | wikipedia.orgresearchgate.net |

| Phosphorus pentasulfide (P₄S₁₀), Hydrogen fluoride (HF) | High Yield | This compound (PSF₃), Hydrogen sulfide (H₂S) | wikipedia.org |

| Phosphorus trifluoride (PF₃), Hydrogen sulfide (H₂S) | 1350 bar, 200°C | This compound (PSF₃), Hydrogen (H₂) | wikipedia.org |

| Phosphorus trifluoride (PF₃), Sulfur (S) | High Pressure | This compound (PSF₃) | wikipedia.org |

Synthetic Methodologies for Thiophosphoryl Fluoride and Its Derivatives

Direct Synthesis Approaches to PSF₃

The direct synthesis of thiophosphoryl fluoride (B91410) can be achieved through several distinct chemical pathways, each with its own specific reagents and conditions.

A common and practical method for preparing thiophosphoryl fluoride involves the substitution of chlorine atoms in thiophosphoryl chloride (PSCl₃) with fluorine. nih.govnih.gov This halogen exchange is typically facilitated by inorganic fluorides.

One of the earliest documented methods, reported by J. W. Rodger and T. E. Thorpe in 1888, involved heating thiophosphoryl chloride with arsenic trifluoride in a sealed tube to 150 °C. wikipedia.org A more contemporary and convenient approach utilizes sodium fluoride (NaF) as the fluorinating agent in a solvent such as acetonitrile. wikipedia.orgwikiwand.com The P-Cl bond is significantly more reactive than the P-F bond, which allows for the preferential substitution of chloride by incoming nucleophiles, leaving the newly formed P-F bonds intact. nih.gov

Table 1: Halogen Exchange Reactions for PSF₃ Synthesis

| Fluorinating Agent | Reactant | Conditions | Chemical Equation |

| Sodium Fluoride | Thiophosphoryl Chloride | Acetonitrile solvent | PSCl₃ + 3NaF → PSF₃ + 3NaCl |

| Arsenic Trifluoride | Thiophosphoryl Chloride | 150 °C, sealed tube | PSCl₃ + AsF₃ → PSF₃ + AsCl₃ |

High-yield synthesis of this compound can be accomplished by direct reaction between phosphorus compounds and a fluorine source. A significant industrial method involves the reaction of phosphorus pentasulfide (P₄S₁₀) with hydrogen fluoride (HF). wikipedia.orgevitachem.com This reaction efficiently produces this compound gas along with hydrogen sulfide (B99878) as a byproduct. wikipedia.orgevitachem.com

Another historical method involves heating a mixture of red phosphorus, sulfur, and lead(II) fluoride (PbF₂). wikipedia.orgrsc.org While effective, this reaction can be extremely vigorous if the stoichiometric proportions are not carefully controlled, often necessitating the use of a large excess of lead fluoride to moderate the reaction. rsc.org

Table 2: Synthesis of PSF₃ from Elemental Precursors

| Phosphorus/Sulfur Source | Fluorine Source | Conditions | Chemical Equation |

| Phosphorus Pentasulfide (P₄S₁₀) | Hydrogen Fluoride (HF) | Heating | P₄S₁₀ + 12HF → 4PSF₃ + 6H₂S |

| Red Phosphorus & Sulfur | Lead(II) Fluoride (PbF₂) | Heating | P₂S₅ + 3PbF₂ → 2PSF₃ + 3PbS |

High-pressure conditions enable the synthesis of this compound from phosphorus trifluoride (PF₃). One such route involves the reaction of phosphorus trifluoride with hydrogen sulfide (H₂S) at 200 °C under a pressure of 1350 bar. wikipedia.orgwikiwand.com An alternative high-pressure method reacts phosphorus trifluoride directly with sulfur. wikipedia.orgwikiwand.com These methods provide direct pathways to PSF₃ from a readily available phosphorus fluoride precursor.

Table 3: High-Pressure Synthesis of PSF₃

| Reactants | Conditions | Chemical Equation |

| Phosphorus Trifluoride (PF₃) + Hydrogen Sulfide (H₂S) | 200 °C, 1350 bar | PF₃ + H₂S → PSF₃ + H₂ |

| Phosphorus Trifluoride (PF₃) + Sulfur (S) | High Pressure | PF₃ + S → PSF₃ |

Synthesis of this compound Derivatives

The this compound scaffold is a versatile platform for the synthesis of more complex molecules, including cyclic systems and compounds bearing amine functionalities.

The synthesis of cyclic thiophosphoryl fluorides is an area of specialized interest. nih.govsemanticscholar.org One approach involves the sulfurization of a cyclic fluorophosphite. For example, the synthesis of diastereomeric 2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thiones begins with a cyclic chlorophosphite. semanticscholar.org The chlorine is first exchanged for fluorine using antimony trifluoride to yield a cyclic fluorophosphite. semanticscholar.org Subsequent reaction with a sulfur source, such as acetylsulfenyl chloride, under mild conditions efficiently converts the fluorophosphite to the target cyclic this compound with retention of configuration at the phosphorus center. semanticscholar.org Direct sulfurization of the cyclic fluorophosphite with elemental sulfur was found to be ineffective even in boiling toluene. semanticscholar.org

Amine groups can be introduced onto the this compound structure through nucleophilic substitution of one or more fluorine atoms. The reaction of gaseous this compound with dimethylamine (B145610), for instance, yields the volatile liquid dimethylaminothiophosphoryl difluoride ((CH₃)₂NPSF₂). wikipedia.orgcdnsciencepub.com This reaction is complex and does not proceed with simple equimolar stoichiometry; it also produces solid byproducts containing hexafluorophosphate (B91526) ([PF₆]⁻) and difluorodithiophosphate ([PS₂F₂]⁻) ions. cdnsciencepub.comresearchgate.net The formation of these complex ions is thought to occur in a secondary step where fluoride ions, generated during the initial aminolysis, react further with the phosphorus compounds present. cdnsciencepub.com The aminolysis of the resulting dimethylaminothiophosphoryl difluoride with additional dimethylamine to form bis(dimethylamino)this compound proceeds much more slowly. cdnsciencepub.comresearchgate.net

Table 4: Synthesis of an Aminated this compound Derivative

| Reactant 1 | Reactant 2 | Primary Product | Byproducts |

| This compound (PSF₃) | Dimethylamine ((CH₃)₂NH) | Dimethylaminothiophosphoryl difluoride ((CH₃)₂NPSF₂) | Dimethylammonium hexafluorophosphate, Dimethylammonium difluorodithiophosphate |

Synthesis of Halogen-Substituted this compound Species

The synthesis of mixed-halogenated thiophosphoryl compounds, specifically those containing fluorine alongside another halogen, involves several strategic approaches, primarily centered around halogen exchange reactions or controlled halogenation of precursor molecules. These methods allow for the precise introduction of different halogen atoms onto the phosphorus center, leading to the formation of species such as thiophosphoryl chloride difluoride (PSClF₂) and thiophosphoryl bromide difluoride (PSBrF₂).

One of the earliest documented methods for producing thiophosphoryl chloride difluoride involves the reaction of thiophosphoryl chloride (PSCl₃) with antimony trifluoride (SbF₃) in the presence of antimony pentachloride (SbCl₅) as a catalyst at a temperature of 75 °C. wikipedia.org This reaction facilitates the exchange of chlorine atoms for fluorine. Another approach utilizes potassium fluorosulfinate (B14707602) (KSO₂F) as the fluorinating agent for PSCl₃. While this reaction primarily yields this compound (PSF₃), it also produces PSClF₂ as a byproduct. wikipedia.org

More contemporary and specific syntheses have also been developed. For instance, the reaction of dimethylaminothiophosphoryldifluoride with hydrogen bromide at ambient room temperatures provides a high-yield pathway to thiophosphoryl bromide difluoride. cdnsciencepub.com Similarly, the reaction with hydrogen chloride under the same conditions yields thiophosphoryl chloride difluoride. cdnsciencepub.com

Alternative, albeit less common, methods for the formation of thiophosphoryl chloride difluoride include the reaction of difluoro(germylthio)phosphine with chlorine, which cleaves the P-S-Ge linkage to yield GeH₃Cl and S=PClF₂. wikipedia.org Additionally, small quantities of PSClF₂ have been observed as a product from the reaction of F₂P(=S)−S−P(−CF₃)₂ or (F₃C−)₂P(=S)−S−PF₂ with chlorine. wikipedia.org

The synthesis of cyclic halogen-substituted thiophosphoryl fluorides often employs halogen exchange. nih.gov For example, a cyclic thiophosphoryl bromide can be converted to its corresponding fluoride derivative by treatment with ammonium (B1175870) fluoride in acetonitrile. semanticscholar.org The starting thiophosphoryl halides, such as thiophosphoryl chloride and thiophosphoryl bromide, are themselves typically synthesized from phosphorus trichloride (B1173362) or phosphorus tribromide, respectively, by reaction with elemental sulfur. wikipedia.orgwikipedia.orgwikiwand.com

The following tables summarize the key synthetic methodologies for these halogen-substituted this compound species.

Table 1: Synthesis of Thiophosphoryl Chloride Difluoride (PSClF₂)

| Reactants | Reagents/Conditions | Products | Reference(s) |

|---|---|---|---|

| Thiophosphoryl chloride (PSCl₃) | Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅), 75 °C | Thiophosphoryl chloride difluoride (PSClF₂) | wikipedia.org |

| Thiophosphoryl chloride (PSCl₃) | Potassium fluorosulfinate (KSO₂F) | This compound (PSF₃), Thiophosphoryl chloride difluoride (PSClF₂) | wikipedia.org |

| Dimethylaminothiophosphoryldifluoride | Hydrogen chloride (HCl), Room temperature | Thiophosphoryl chloride difluoride (PSClF₂), (CH₃)₂NH₂Cl | cdnsciencepub.com |

Table 2: Synthesis of Thiophosphoryl Bromide Difluoride (PSBrF₂)

| Reactants | Reagents/Conditions | Products | Reference(s) |

|---|

Chemical Reactivity and Reaction Mechanisms of Thiophosphoryl Fluoride

Oxidative Reactions of PSF₃

Reactivity with Oxygenated Compounds

Thiophosphoryl fluoride (B91410) acts as a reducing agent in the presence of certain oxygenated compounds, yielding phosphoryl fluoride (POF₃) and elemental sulfur. wikipedia.orgevitachem.com This reactivity highlights the tendency of the phosphorus atom in PSF₃ to be oxidized.

Key reactions with oxygenated compounds include:

Reaction with Sulfur Trioxide (SO₃): PSF₃ reacts with sulfur trioxide to produce phosphoryl fluoride and sulfur dioxide. wikipedia.org

PSF₃ + 3SO₃ → POF₃ + 4SO₂

Reaction with Sulfur Dioxide (SO₂): In a similar fashion, PSF₃ can be oxidized by sulfur dioxide, resulting in the formation of phosphoryl fluoride and elemental sulfur. wikipedia.orgwikiwand.com This particular reaction underscores why PSF₃ is not typically formed from the reaction of phosphorus trifluoride (PF₃) and sulfur dioxide. wikipedia.org

2PSF₃ + SO₂ → 2POF₃ + 3S

Interestingly, PSF₃ shows a lack of reactivity with certain other oxygenated compounds like ether. wikipedia.org It is also noted to initiate the polymerization of tetrahydrofuran. wikipedia.org

Oxidation by Halogenating Agents and its Products

Thiophosphoryl fluoride can be oxidized by various halogenating agents. wikipedia.org These reactions typically result in the formation of new phosphorus-halogen bonds. For example, the reaction with iodine monochloride (ICl) produces phosphorus dichloride trifluoride (PCl₂F₃), along with iodine (I₂) and sulfur (S). wikipedia.org

PSF₃ + 2ICl → PCl₂F₃ + I₂ + S

The halogens themselves vary in their ability to oxidize other substances, with oxidizing power generally decreasing down the group in the periodic table (Fluorine > Chlorine > Bromine > Iodine). libretexts.org Fluorine is an exceptionally strong oxidizing agent, capable of oxidizing water, which makes reactions in aqueous solutions with fluorine impractical. libretexts.org Chlorine is a powerful enough oxidizing agent to oxidize both bromide and iodide ions. libretexts.org Bromine, in turn, can oxidize iodide ions but not chloride ions. libretexts.org This trend in reactivity suggests that different halogens would exhibit varying degrees of reactivity towards this compound.

Hydrolytic and Decomposition Pathways of PSF₃

Interaction with Neutral Aqueous Media

The reaction of this compound with neutral water is a slow process. wikipedia.org This hydrolysis ultimately leads to the formation of hydrogen sulfide (B99878) (H₂S), phosphoric acid (H₃PO₄), and hydrofluoric acid (HF). wikipedia.org

PSF₃ + 4H₂O → H₂S + H₃PO₄ + 3HF

Despite the slow reaction rate with neutral water, the electrophilicity of the phosphorus atom in PSF₃ is considered to be at least as high as in phosphoryl fluoride (POF₃), based on the dissociation constants of related acids. wikipedia.org In alkaline solutions, PSF₃ is completely absorbed, yielding fluoride and a thiophosphate (PSO₃³⁻). wikipedia.org The hydrolysis of this compound adducts with pyridine (B92270) in an alkaline medium has been shown to produce a variety of products, including sulfide, sulfite, and thiosulfate, alongside phosphate (B84403) and fluoride. niscpr.res.in

Studies on the alkaline hydrolysis of cyclic thiophosphoryl fluorides have revealed complex stereochemical outcomes. For instance, the hydrolysis of diastereomeric cis- and trans-2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thiones results in mixtures of the corresponding thioacid salts, with the reaction proceeding through both retention and inversion of configuration at the phosphorus center. nih.govsemanticscholar.org The ratio of these products can be influenced by the starting stereoisomer. nih.govsemanticscholar.org

Thermal Decomposition Processes and Resulting Products

This compound is unstable with respect to heat. wikipedia.org Thermal decomposition leads to the formation of phosphorus fluorides, elemental sulfur, and elemental phosphorus. wikipedia.orgwikiwand.com

PSF₃ → S + PF₃ → ...

When heated, PSF₃ also reacts with glass, producing silicon tetrafluoride (SiF₄), sulfur, and elemental phosphorus. wikipedia.org If water is present during this process and the glass contains lead, the hydrofluoric acid and hydrogen sulfide produced will react to form a black deposit of lead(II) sulfide on the inner surface of the glass. wikipedia.org

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution at the phosphorus center of this compound is often complicated by a tendency to undergo disproportionation, particularly when induced by free fluoride ions. wikipedia.org This process leads to the formation of more stable, fluorine-rich and sulfur-rich species. A notable example is the reaction with cesium fluoride (CsF), where two molecules of this compound disproportionate to yield cesium hexafluorophosphate (B91526) (Cs[PF₆]) and cesium dithiodifluorophosphate (CsPS₂F₂). wikipedia.org This disproportionation can occur as a competing side reaction during other nucleophilic substitution attempts, complicating the isolation of simple substitution products. wikipedia.orgcdnsciencepub.com

Reaction: 2 PSF₃ + CsF → Cs[PF₆] + CsPS₂F₂ wikipedia.org

This compound reacts exothermically with amines to produce aminothiophosphoryl fluorides. cdnsciencepub.com The reaction with dimethylamine (B145610), for instance, yields dimethylaminothiophosphoryl difluoride, ((CH₃)₂NPSF₂). wikipedia.orgcdnsciencepub.com However, this reaction does not follow a simple equimolar stoichiometry and is accompanied by the formation of disproportionation products. cdnsciencepub.com The solid byproducts are identified as dimethylammonium salts of hexafluorophosphate ([PF₆]⁻) and dithiodifluorophosphate ([PS₂F₂]⁻). wikipedia.orgresearchgate.net

The primary product, dimethylaminothiophosphoryl difluoride, is a volatile, foul-smelling liquid. wikipedia.orgcdnsciencepub.com The formation of the aminothis compound is believed to proceed through an initial acid-base adduct between this compound and the amine. cdnsciencepub.com The characterization of these amino derivatives is typically performed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. cdnsciencepub.com The aminolysis of the resulting dimethylaminothiophosphoryl difluoride can proceed further, though more slowly, to yield bis(dimethylamino)this compound. researchgate.net Similarly, aminothiophosphoryl difluoride (SPF₂NH₂) can be prepared by reacting the trihalide precursor with ammonia. researchgate.net

This compound can react with isocyanate compounds under specific conditions to form substituted derivatives. For example, the reaction of this compound with silicon tetraisocyanate (Si(NCO)₄) in an autoclave at 200°C yields thiophosphoryl difluoride isocyanate (PSF₂NCO). wikipedia.org This reaction demonstrates a pathway to introduce the isocyanate functional group onto the thiophosphoryl core.

This compound acts as a Lewis acid and reacts with nitrogenous bases like moist pyridine to form stable 1:1 adducts. niscpr.res.intandfonline.com The reaction is exothermic, and the formation of the adduct is not favored in the absence of moisture, suggesting that water plays a role in the reaction, possibly as a catalyst. niscpr.res.in The resulting this compound-pyridine adduct has been characterized by electrical conductivity measurements, infrared (IR) spectroscopy, and proton nuclear magnetic resonance (¹H NMR) spectra. niscpr.res.in This adduct is susceptible to hydrolysis in alkaline medium. niscpr.res.in

Stereochemical Aspects of Nucleophilic Displacement at the Phosphorus Center

The stereochemistry of nucleophilic substitution at the tetracoordinate phosphorus atom in thiophosphoryl compounds is a subject of significant mechanistic interest. The outcome of these reactions, whether proceeding with retention or inversion of configuration, is highly dependent on the nature of the halogen atom attached to the phosphorus center. nih.govmdpi.com There is a distinct difference in the stereochemical course of substitution reactions between thiophosphoryl fluorides and their chloride or bromide counterparts. nih.gov

Generally, nucleophilic displacement reactions can proceed through two primary mechanisms:

Sₙ2-P Mechanism : A concerted, single-step process analogous to the Sₙ2 reaction at carbon, which involves a single transition state and results in the inversion of configuration at the phosphorus center. nih.govresearchgate.net

Addition-Elimination (A-E) Mechanism : A stepwise process involving the formation of a pentacoordinate trigonal bipyramidal intermediate (TBPI). nih.govresearchgate.net The stereochemical outcome of the A-E mechanism is more complex and depends on the relative positions of the entering and leaving groups in the TBPI, which can lead to either retention or inversion of configuration. nih.govmdpi.com

Studies on diastereomeric cyclic thiophosphoryl compounds have shown that chlorides and bromides typically react with nucleophiles with a complete inversion of configuration, consistent with the Sₙ2-P mechanism. nih.govdntb.gov.ua In contrast, thiophosphoryl fluorides tend to react via the stepwise A-E mechanism. nih.govdntb.gov.ua DFT (Density Functional Theory) calculations support this distinction, showing a single transition state for the hydrolysis of thiophosphoryl chlorides, whereas the potential energy surface for the fluoride derivatives shows two transition states, indicating the formation of a pentacoordinate intermediate. nih.govresearchgate.net

For example, the alkaline hydrolysis of diastereomeric 2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thiones demonstrates this behavior. The reaction of the cis-fluoride isomer with a nucleophile results in the corresponding product primarily with retention of configuration at the phosphorus atom. nih.gov This outcome is rationalized by the formation of a TBPI where the attacking and leaving groups can occupy positions that favor retention. Similarly, methanolysis of the cis-fluoride affords the major isomeric product with retention of configuration. nih.gov

Table 1: Stereochemical Outcome of Nucleophilic Displacement on a Cyclic this compound Derivative

| Substrate | Nucleophile | Major Product Stereochemistry | Proposed Mechanism | Reference |

|---|---|---|---|---|

| cis-2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thione | Alkaline Hydrolysis (HO⁻) | Retention of configuration | Addition-Elimination (A-E) | nih.gov |

| cis-2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thione | Methanolysis (CH₃O⁻) | Retention of configuration | Addition-Elimination (A-E) | nih.gov |

Investigation of Phosphorus(V) Fluoride Exchange (PFEx) Chemistry

Phosphorus(V) Fluoride Exchange (PFEx) has emerged as a significant advancement in click chemistry, providing a robust method for creating stable, multidimensional molecular architectures. researchgate.netchemrxiv.org This technology emulates nature's use of phosphate connectors and involves the reliable coupling of P(V)-F "hubs" with various nucleophiles, such as aryl alcohols, alkyl alcohols, and amines, to form stable P(V)-O and P(V)-N bonds. nih.govcshl.edu

While this compound (PSF₃) and phosphoryl fluoride (POF₃) are considered ideal potential hubs for PFEx chemistry, their practical application in routine click chemistry is limited due to their status as highly toxic gases. researchgate.net Research has therefore focused on more synthetically accessible and manageable P(V)-F containing substrates. The reactivity of P(V)-F hubs is noted to surpass that of their P(V)-Cl counterparts in both reaction rate and performance. nih.gov

Key features of PFEx chemistry include:

Catalysis : The rate of P-F exchange is significantly accelerated by the use of Lewis amine base catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). chemrxiv.orgnih.gov

Selectivity : When using substrates with multiple P-F bonds, such as hexafluorocyclotriphosphazene (B96674) (HFP), selective and serial exchange reactions can be achieved by carefully choosing the catalyst. nih.gov This allows for the controlled, sequential decoration of the central phosphorus atom. nih.gov

Orthogonality : The unique reactivity window of PFEx allows it to be used in series with other click reactions, enabling the rapid assembly of complex molecules. chemrxiv.org

The process typically involves the Lewis base-catalyzed exchange of P(V)-F bonds with incoming nucleophiles, affording tetrahedral P(V)-linked products. nih.gov This methodology has proven effective for a range of substrates, including phosphoramidic difluorides and cyclic phosphoramidofluoridates. nih.govnih.gov

Table 2: Examples of Catalytic Phosphorus(V) Fluoride Exchange (PFEx) Reactions

| P(V)-F Hub Type | Nucleophile | Catalyst | Product Linkage | Reference |

|---|---|---|---|---|

| Phosphoramidic difluoride | Phenols | BTMG (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) | P(V)-O | nih.gov |

| Phosphoramidic difluoride | Alcohols, Amines | Lewis Amine Base (e.g., TBD) | P(V)-O, P(V)-N | nih.govcshl.edu |

| Cyclic Phosphoramidofluoridate | 3,5-Xylenol | BTMG | P(V)-O | nih.gov |

Other Derivatization Reactions of PSF₃

Halogenation Leading to Mixed Halide Thiophosphoryl Species

The synthesis of mixed halide thiophosphoryl species involves the replacement of one or more fluorine atoms in this compound or its derivatives with other halogens, or vice versa. While the direct halogenation of PSF₃ is not commonly detailed, related reactions demonstrate the feasibility of forming these mixed species. A notable route involves the reaction of PSF₃ derivatives with hydrogen halides. cdnsciencepub.comresearchgate.net

Research has shown that dimethylaminothiophosphoryldifluoride, (CH₃)₂NPSF₂, which is a direct derivative of PSF₃, reacts with hydrogen halides (HX, where X = Cl, Br) to yield the corresponding halogenothiophosphoryldifluorides (XPSF₂). cdnsciencepub.com This reaction effectively exchanges the dimethylamino group for a halogen, but more importantly, it provides a pathway to mixed thiophosphoryl halides starting from a PSF₂ core structure.

Another general method for preparing thiophosphoryl halides is through halogen exchange reactions at the phosphorus center using various reagents. nih.govresearchgate.net For instance, thiophosphoryl fluorides can be synthesized by treating thiophosphoryl chloride with a fluoride source like sodium fluoride. wikipedia.org This principle of halogen exchange suggests that reactions to form mixed species like PSF₂Cl or PSFCl₂ from PSF₃ are chemically plausible, though specific conditions may vary.

Table 3: Synthesis of Mixed Halide Thiophosphoryl Species from a PSF₃ Derivative

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Dimethylaminothiophosphoryldifluoride | Hydrogen Chloride (HCl) | Chlorothiophosphoryldifluoride (ClPSF₂) | cdnsciencepub.com |

Spectroscopic Characterization and Structural Elucidation of Thiophosphoryl Fluoride

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, has been instrumental in characterizing the fundamental vibrations of the thiophosphoryl fluoride (B91410) molecule. These analyses have been crucial for assigning specific vibrational modes, particularly the P-F and P=S stretching frequencies, which are key to understanding the molecule's bonding and structure.

Infrared Spectroscopic Analysis and Identification of Fundamental Vibrations

Infrared (IR) spectroscopy of thiophosphoryl fluoride has identified several fundamental vibrational frequencies. The molecule, belonging to the C₃v symmetry point group, is expected to have six fundamental vibrations. aip.org Early and more recent IR studies have largely agreed on the wavenumbers of these fundamental vibrations, although initial assignments varied. aip.org The observed infrared bands for gaseous PSF₃ are located at approximately 983, 951, 698, 442, 404, and 275 cm⁻¹. wikipedia.orgresearchgate.net These vibrations are crucial for the identification of the molecule. wikipedia.org

Raman Spectroscopic Investigations

Raman spectroscopy has complemented infrared studies, providing data on the vibrational modes of this compound, particularly in the liquid state. aip.org The Raman spectrum of liquid PSF₃ shows displacements that correspond to the fundamental vibrations observed in the infrared spectrum. aip.org Depolarization measurements from Raman spectra have been essential in the definitive assignment of these vibrational modes. aip.org

Assignment of Vibrational Modes, Including P-F and P=S Stretches

The assignment of the vibrational modes of this compound has been a subject of discussion, particularly concerning the P=S and symmetric P-F₃ stretching vibrations. aip.org Initially, the band at 698 cm⁻¹ was assigned to the P=S stretch. aip.org However, subsequent vibrational calculations and analysis have led to a revised assignment. aip.orgdntb.gov.ua

Current consensus, supported by force field calculations, assigns the band at 983 cm⁻¹ to the symmetric P-F₃ stretch and the band at 698 cm⁻¹ to the P=S stretch. aip.orgdntb.gov.uaaip.org The band at 951 cm⁻¹ is attributed to the antisymmetric P-F stretch. researchgate.net The lower frequency bands at 442, 404, and 275 cm⁻¹ are assigned to deformation modes. researchgate.net This assignment is in contrast to some earlier interpretations but is now widely accepted. aip.org The P–S stretching vibration frequency has been observed to decrease with an increased number of fluorine atoms attached to the phosphorus atom in related thiophosphoryl halides. aip.org

Table 1: Fundamental Vibrational Frequencies of this compound (PSF₃)

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| Symmetric P-F₃ Stretch (ν₁) | 983 | Infrared, Raman |

| Antisymmetric P-F Stretch (ν₅) | 951 | Infrared |

| P=S Stretch (ν₂) | 698 | Infrared, Raman |

| PF₂ Symmetric Bend (Scissoring) | 442 | Infrared |

| FPF Wag | 404 | Infrared |

This table is based on data from multiple spectroscopic studies. aip.orgwikipedia.orgresearchgate.netaip.org

Advanced Vibrational Analysis and Force Field Calculations

To resolve ambiguities in the assignment of vibrational modes, advanced vibrational analysis using force field calculations has been employed. aip.orgdntb.gov.uaaip.org These calculations model the forces between the atoms in the molecule to predict the vibrational frequencies. By adjusting a set of force constants, a least-squares fit between the calculated and observed frequencies can be achieved. aip.org

A valence force field with nine parameters was used to perform vibrational calculations for this compound. aip.orgdntb.gov.uaaip.org The results of these calculations provided strong support for assigning the 983 cm⁻¹ band to the symmetric P-F₃ stretch and the 698 cm⁻¹ band to the P=S stretch. aip.orgdntb.gov.uaaip.org The calculations showed that the main contribution to the vibrational frequency at 983 cm⁻¹ is from the P-F₃ symmetric stretch, with a minor contribution from the P=S stretch. aip.org It was also determined that reproducing the observed frequencies requires the inclusion of interaction constants in the force field, as a model with only diagonal force constants is insufficient. aip.org The potential constants determined from these calculations for PSF₃ include f(PS) = 2.9694 md/Å, f(PF) = 5.333 md/Å, and f(PFPF) = 0.183 md/Å. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ¹⁹F nucleus, has been a powerful tool for studying the electronic environment of the fluorine atoms in this compound and its derivatives.

¹⁹F NMR Studies of this compound and its Derivatives

¹⁹F NMR spectroscopy is highly specific for identifying and quantifying fluorine-containing compounds. nih.gov In studies of this compound derivatives, such as dimethylaminothiophosphoryldifluoride, ¹⁹F NMR spectra provide valuable structural information. cdnsciencepub.com For instance, the ¹⁹F NMR spectrum of dimethylaminothiophosphoryldifluoride shows a doublet of septets, consistent with the first-order spin coupling interaction of two equivalent fluorine atoms with a phosphorus atom and six equivalent hydrogens of the dimethylamino group. cdnsciencepub.com

The reaction of this compound with dimethylamine (B145610) yields dimethylaminothiophosphoryldifluoride, along with other products like hexafluorophosphate (B91526) and difluorodithiophosphate ions, which have been identified through their ¹⁹F NMR spectra. researchgate.net The chemical shifts and coupling constants observed in ¹⁹F NMR are sensitive to the substituents on the phosphorus atom, allowing for detailed characterization of various this compound derivatives. cdnsciencepub.comresearchgate.net

³¹P NMR Investigations of the Phosphorus Nucleus

The phosphorus-31 (³¹P) nuclear magnetic resonance (NMR) spectrum of this compound (PSF₃) provides critical information about the electronic environment of the phosphorus nucleus. The chemical shift (δ) in ³¹P NMR is highly sensitive to factors such as the electronegativity of substituents, bond angles, and the nature of the bonding at the phosphorus center. slideshare.net In thiophosphoryl compounds, the ³¹P chemical shifts appear in a characteristic range. aip.org

Investigations using a smectic liquid crystal solvent (4-n-octyloxybenzylidene-4'-amino acetophenone, or OBAA) have been conducted to study PSF₃. aip.orgaip.org In the isotropic phase of this solvent, the ³¹P chemical shift provides a baseline for understanding the electronic shielding at the phosphorus nucleus. The spectrum is characterized by a quartet, resulting from the coupling of the phosphorus nucleus with the three equivalent fluorine atoms. aip.org Specific spectral parameters, including the chemical shifts at various temperatures, have been determined. aip.org

Table 1: ³¹P Chemical Shifts and Spectral Parameters for PSF₃ in OBAA Solvent aip.org

| Temperature (°C) | νₚ (ppm)¹ | Δνₚ₋բ (Hz)² | Szz³ |

|---|---|---|---|

| 85.0 | -59.1171 | -1356.3 | -0.01260 |

| 82.0 | -59.1102 | -1314.5 | -0.01221 |

| 78.0 | -59.1020 | -1260.9 | -0.01170 |

| 75.0 | -59.0945 | -1215.0 | -0.01127 |

| 70.0 | -59.0830 | -1152.0 | -0.01068 |

¹ Chemical shift with respect to the pulse frequency. ² Splitting measured between the two center lines of the PSF₃ quartet. ³ Orientation parameter.

Determination of Magnetic Shielding Anisotropies

Magnetic shielding is an anisotropic property, meaning its magnitude depends on the orientation of the molecule with respect to the external magnetic field. The magnetic shielding anisotropy (Δσ) offers deeper insight into the three-dimensional electronic structure around a nucleus. For this compound, the ³¹P and ¹⁹F magnetic shielding anisotropies have been determined using a smectic liquid crystal solvent, which allows for measurement at a single temperature without reference to the isotropic chemical shift value. aip.orgaip.org This technique is considered reliable and helps eliminate errors that can arise from temperature effects and phase changes common in nematic liquid crystal studies. aip.org

The study of PSF₃ in the smectic phase of OBAA yielded specific values for the ³¹P magnetic shielding tensor. aip.org These experimental values can be compared with theoretical results from quantum-chemical calculations to validate computational models of electronic structure. aip.org

Table 2: ³¹P Magnetic Shielding Tensor Components for this compound aip.org

| Parameter | Value |

|---|---|

| Magnetic Shielding Anisotropy (Δσ) | +41.8 ppm |

| Isotropic Chemical Shift (σiso) | -59.1 ppm (relative to pulse frequency) |

| Shielding Tensor Component (σzz) | -44.9 ppm |

| Average Perpendicular Shielding (σ⊥) | -65.9 ppm |

Values obtained from studies in a smectic liquid crystal solvent (OBAA).

Analysis of Spin-Spin Coupling Constants

Spin-spin coupling provides information about the connectivity of atoms and the nature of the chemical bonds between them. In this compound, the most significant coupling is the one-bond interaction between the phosphorus and fluorine nuclei, denoted as ¹J(P-F). The magnitude of this coupling is substantial, a characteristic feature of P-F bonds. huji.ac.il

Studies using high-resolution NMR spectroscopy have precisely measured this coupling constant. aip.org Research conducted in a smectic liquid crystal solvent determined the ¹J(P-F) coupling constant in the isotropic phase to be -1398.1 ± 1.0 Hz. aip.org Importantly, these studies also established the absolute sign of the indirect P–F spin–spin coupling constant as negative. aip.orgaip.org The anisotropy in this coupling (ΔJ) is assumed to be negligible in these analyses. aip.orgaip.org

Table 3: P-F Spin-Spin Coupling in this compound

| Coupling | Value (Hz) | Sign | Notes |

|---|

Gas Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular geometry of volatile compounds, free from intermolecular interactions present in condensed phases. nih.govresearchgate.net The molecular structure of this compound has been successfully determined using this method. wikipedia.org

The GED data reveals a tetrahedral geometry around the central phosphorus atom. wikipedia.org The analysis provides accurate measurements of the interatomic distances for the phosphorus-sulfur double bond (P=S) and the phosphorus-fluorine single bonds (P-F), as well as the angle between the fluorine atoms (F-P-F). wikipedia.org These structural parameters are fundamental for understanding the molecule's properties and reactivity and serve as benchmarks for computational chemistry methods. acs.orgresearchgate.net

Table 4: Molecular Structure of this compound from Gas Electron Diffraction wikipedia.org

| Parameter | Value |

|---|---|

| P=S Bond Length | 0.187 ± 0.003 nm |

| P-F Bond Length | 0.153 ± 0.002 nm |

| F-P-F Bond Angle | 100.3° ± 2° |

Mass Spectrometric Analysis of this compound and its Fragments/Derivatives

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and the fragmentation patterns of a compound. A mass spectrometric study of several inorganic halides, including this compound, has been conducted. acs.org A notable finding from this research was that ion-pair processes were significant in the formation of positive ions from PSF₃, a characteristic not found to be important for most other compounds in the study, such as POCl₃ and PCl₃. acs.org

The fragmentation of phosphorus-containing compounds in a mass spectrometer is a subject of detailed study, particularly in fields like phosphoproteomics, where the lability of phosphate (B84403) groups is a key consideration. nih.govnih.gov While not directly about PSF₃, these studies highlight that the fragmentation of phospho-compounds often involves the neutral loss of attached groups. nih.gov

Analysis of derivatives, such as dimethylaminothiophosphoryldifluoride and bis(dimethylamino)thiophosphorylfluoride, has also been performed. cdnsciencepub.com Partial mass spectra of these derivatives provide insight into how the substitution of fluorine atoms with amino groups affects the fragmentation pathways of the thiophosphoryl core. cdnsciencepub.com

Theoretical and Computational Chemistry Studies of Thiophosphoryl Fluoride

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and Molecular Orbital (MO) theory, have significantly advanced our understanding of thiophosphoryl fluoride (B91410) and its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study the geometrical parameters, vibrational properties, and reaction mechanisms of phosphoryl and thiophosphoryl halides. researchgate.net DFT calculations, often in conjunction with methods like MP2, have been used to predict molecular parameters and vibrational spectra for a series of these compounds, showing good agreement with available experimental data. researchgate.net

One of the key applications of DFT in the context of thiophosphoryl compounds is the elucidation of reaction mechanisms. For instance, DFT calculations have been instrumental in studying the stereochemical course of nucleophilic substitution reactions at the phosphorus center in cyclic thiophosphoryl halides. nih.govsemanticscholar.orgmdpi.com These studies have provided evidence for different mechanisms depending on the nature of the halogen. For cyclic thiophosphoryl chlorides and bromides, DFT calculations support an Sₙ2-P mechanism, which proceeds through a single transition state with inversion of configuration at the phosphorus atom. nih.govsemanticscholar.orgmdpi.com In contrast, for cyclic thiophosphoryl fluorides, DFT calculations have revealed a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate and two transition states. mdpi.com This highlights the ability of DFT to dissect complex reaction pathways and provide a detailed, atomistic view of chemical transformations.

The table below summarizes the mechanistic insights gained from DFT studies on the alkaline hydrolysis of cyclic thiophosphoryl halides.

| Compound Type | Proposed Mechanism | Key Features |

| Cyclic Thiophosphoryl Chlorides/Bromides | Sₙ2-P | Single transition state, Inversion of configuration |

| Cyclic Thiophosphoryl Fluorides | Addition-Elimination (A-E) | Pentacoordinate intermediate, Two transition states |

This table illustrates the different reaction mechanisms for the alkaline hydrolysis of cyclic thiophosphoryl halides as determined by DFT calculations.

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in molecules. Early MO studies, even at the semi-empirical level, offered valuable insights into the bonding and electronic structure of thiophosphoryl fluoride and related compounds. These calculations have been used to analyze the nature of the phosphorus-sulfur (P=S) and phosphorus-fluorine (P-F) bonds.

More sophisticated ab initio MO calculations have further refined our understanding. For example, MO analysis has been used to describe the electronic structure of phosphoranyl radicals, which are related to intermediates in certain reactions of phosphorus compounds. tue.nl The theory helps in understanding the distribution of spin density and the geometry of these transient species. tue.nl By examining the molecular orbitals, researchers can rationalize the observed chemical and physical properties of this compound, such as its reactivity and spectroscopic characteristics.

The concepts of transition states and reaction coordinates are central to understanding the dynamics of chemical reactions. numberanalytics.comfiveable.menumberanalytics.comntu.edu.sg A transition state represents the highest energy point along the minimum energy pathway between reactants and products. fiveable.me Computational chemistry allows for the explicit calculation and characterization of these fleeting structures.

For transformations involving this compound, computational methods are used to locate and analyze transition states, providing crucial information about the energy barrier (activation energy) of a reaction. numberanalytics.com A key verification of a true transition state is the presence of exactly one imaginary frequency in the calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate. github.io

By mapping the reaction coordinate, which describes the progress of a reaction, researchers can visualize the entire transformation process from reactants to products through the transition state. fiveable.menumberanalytics.com This is particularly important in understanding the mechanisms of reactions such as nucleophilic substitution and hydrolysis of PSF₃ and its derivatives. nih.govmdpi.com The analysis of the transition state geometry reveals which bonds are breaking and forming at the pinnacle of the energy profile.

The hydrolysis of this compound is a reaction of significant interest. Computational studies have been employed to investigate the mechanism and energetics of this process. These studies often involve calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the geometric coordinates of the atoms.

DFT calculations have been particularly useful in comparing the hydrolysis of different thiophosphoryl halides. nih.govsemanticscholar.orgmdpi.com As mentioned earlier, the mechanism for the hydrolysis of cyclic thiophosphoryl fluorides has been shown to proceed through a pentacoordinate intermediate, in contrast to the direct substitution mechanism for chlorides. mdpi.com These computational models can also predict the relative energies of reactants, intermediates, transition states, and products, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, calculations can help explain why the hydrolysis of the less stable trans-isomer of a cyclic this compound can lead to the more stable cis-product through inversion of configuration. nih.gov

The table below presents a simplified representation of the findings from computational studies on the alkaline hydrolysis of diastereomeric cyclic thiophosphoryl fluorides.

| Starting Isomer | Major Product Isomer | Stereochemical Outcome |

| cis-6(F) | cis-9(Na) | Retention of configuration |

| trans-6(F) | cis-9(Na) | Inversion of configuration |

This table shows the stereochemical outcome of the alkaline hydrolysis of cis- and trans-2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thione, demonstrating the complex stereochemistry that can be unraveled by computational studies. nih.gov

Electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. nist.gov Calculating electron affinities is a challenging task for computational methods as it requires a very accurate description of electron correlation and the use of flexible basis sets, often including diffuse functions. schrodinger.com

Theoretical calculations of the electron affinities of thiophosphoryl halides (PSX₃, where X is a halogen) provide insights into their ability to capture an electron, a fundamental step in various chemical processes, including electron attachment and dissociation. researchgate.net Studies have been conducted to determine the electron affinities of heavier phosphoryl and thiophosphoryl halides, such as those containing bromine and iodine. connectedpapers.com These calculations help in understanding trends in the electronic properties of these molecules as the halogen atom is varied. A positive electron affinity indicates that the anion is stable. nist.gov

Structural and Electronic Property Calculations

Computational methods are routinely used to predict the structural and electronic properties of molecules like this compound. These calculations provide data that can be compared with and complement experimental findings from techniques like gas electron diffraction and microwave spectroscopy.

Calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For PSF₃, theoretical studies have been performed to determine its molecular geometry. researchgate.net These calculations are in good agreement with experimental data, which report a tetrahedral-like structure with P-S and P-F bond lengths of approximately 1.866 Å and 1.538 Å, respectively, and an F-P-F bond angle of about 99.6°. researchgate.net

Electronic properties such as dipole moment and rotational constants are also amenable to computational prediction. researchgate.net The calculated dipole moment for this compound is around 0.64 Debye. stenutz.eu These properties are important for understanding the intermolecular forces and the interaction of the molecule with electromagnetic fields.

The table below presents a comparison of some experimental and calculated properties of this compound.

| Property | Experimental Value |

| P=S Bond Length | 1.866 ± 0.005 Å researchgate.net |

| P-F Bond Length | 1.538 ± 0.003 Å researchgate.net |

| F-P-F Bond Angle | 99.6 ± 0.3° researchgate.net |

| Dipole Moment | 0.640 Debye wikipedia.org |

This table provides a summary of key structural and electronic properties of this compound, highlighting the synergy between experimental measurements and computational predictions.

Characterization of Bond Nature and Energy in PSF₃

Computational studies have been instrumental in characterizing the nature and energy of the bonds within the this compound molecule. Gas electron diffraction studies have determined the molecular structure of PSF₃, revealing key bond lengths and angles. researchgate.net

Theoretical calculations are generally in good agreement with experimental data for the bond distances and angles in PSF₃. researchgate.net The phosphorus-sulfur bond in thiophosphoryl halides, including PSF₃, has been a subject of interest. Density functional theory (DFT) calculations indicate that the P=S bond in [(R¹)₂PS]⁺ has a high degree of double bond character, which is attributed to the similar atomic sizes and effective orbital overlap between phosphorus and sulfur. rsc.org

Studies on related phosphoryl and thiophosphoryl compounds have shown that in pentavalent phosphorus molecules, the P-S bonds are among those with the lowest dissociation energies. researchgate.net Specifically for fluorinated molecules, the P-F bond is the strongest. researchgate.net

Table 1: Experimental and Theoretical Bond Parameters for this compound (PSF₃)

| Parameter | Gas Electron Diffraction wikipedia.org | Theoretical Calculation researchgate.net |

| r(P=S) | 1.87 ± 0.003 Å | 1.866 ± 0.005 Å |

| r(P-F) | 1.53 ± 0.002 Å | 1.538 ± 0.003 Å |

| ∠(F-P-F) | 100.3 ± 2° | - |

| Data is presented in Angstroms (Å) for bond lengths and degrees (°) for bond angles. |

Conformational Analysis of Cyclic this compound Derivatives

Computational methods are widely used to investigate the conformational preferences of cyclic organic and inorganic compounds. nih.gov For cyclic this compound derivatives, such as those containing a 1,3,2-dioxaphosphorinane (B14751949) ring, theoretical calculations are crucial for understanding their structure and stereochemistry. researchgate.netnih.gov

DFT calculations have been employed to identify the preferred conformations of diastereomeric cyclophosphamides containing a 1,3,2-dioxaphosphorinane ring with a thiophosphoryl group. researchgate.net These studies, in conjunction with NMR data, have helped to elucidate the conformational equilibria of these molecules. researchgate.net For instance, in cis-2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thione, NMR data suggests a rigid chair conformation with the thiophosphoryl sulfur and the methyl group in equatorial positions. nih.gov Single-crystal X-ray analysis has confirmed that the 1,3,2-dioxaphosphorinan ring in the solid state also adopts a chair conformation. semanticscholar.org

The stereochemical course of nucleophilic substitution reactions at the phosphorus atom in these cyclic derivatives has also been a focus of computational studies. DFT calculations have shown that the mechanism of these reactions can depend on the nature of the halogen atom. For cyclic thiophosphoryl chlorides and bromides, the reaction with nucleophiles proceeds with an inversion of configuration at the phosphorus atom, consistent with an Sₙ2-P mechanism. nih.gov In contrast, for the corresponding fluorides, DFT calculations suggest a stepwise addition-elimination (A-E) mechanism involving the formation of a pentacoordinate intermediate. nih.govmdpi.com This is indicated by a potential energy surface with two transition states. nih.gov

The conformational analysis of these cyclic systems is essential for understanding their reactivity and biological activity. The ability of these molecules to adopt specific chair or twist conformations can influence their interaction with biological targets. researchgate.net

Calculation of Thermodynamic Functions

The thermodynamic properties of this compound in the ideal gaseous state have been calculated using the rigid rotor harmonic oscillator approximation. aip.org These calculations are based on spectroscopic data, such as vibrational frequencies obtained from infrared and Raman spectra, and molecular structure data from electron diffraction or microwave spectroscopy. wikipedia.orgaip.org

The thermodynamic functions, including heat capacity (Cp°), entropy (S°), and enthalpy (H° - H°₂₉₈.₁₅), have been computed over a range of temperatures. aip.orgnist.gov The NIST Chemistry WebBook provides tabulated values for the gas phase heat capacity of this compound, which can be described by the Shomate equation. nist.gov

Table 2: Calculated Thermodynamic Properties of this compound (PSF₃) at 1 atm

| Temperature (K) | Cp° (cal/deg/mole) | (H°-H₀°)/T (cal/deg/mole) | -(F°-H₀°)/T (cal/deg/mole) | S° (cal/deg/mole) | H°-H₀° (kcal/mole) |

| 200 | 13.04 | 9.87 | 53.64 | 63.51 | 1.97 |

| 298.16 | 16.48 | 11.83 | 58.46 | 70.29 | 3.53 |

| 300 | 16.55 | 11.88 | 58.56 | 70.44 | 3.56 |

| 400 | 19.11 | 13.78 | 62.58 | 76.36 | 5.51 |

| 500 | 20.91 | 15.39 | 66.07 | 81.46 | 7.70 |

| 600 | 22.21 | 16.74 | 69.13 | 85.87 | 10.04 |

| 700 | 23.16 | 17.86 | 71.86 | 89.72 | 12.50 |

| 800 | 23.89 | 18.81 | 74.32 | 93.13 | 14.05 |

| 900 | 24.44 | 19.62 | 76.55 | 96.17 | 17.66 |

| 1000 | 24.87 | 20.32 | 78.60 | 98.92 | 20.32 |

| This table is based on data from a study performing normal coordinate treatments and calculating thermodynamic properties. aip.org |

These calculated thermodynamic functions are crucial for understanding the chemical behavior of this compound and for modeling chemical reactions in which it participates.

Advanced Research Applications of Thiophosphoryl Fluoride in Synthetic Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organophosphorus Compounds

Thiophosphoryl fluoride (B91410) and its derivatives are pivotal intermediates in the synthesis of elaborate organophosphorus molecules. The stepwise substitution of its fluorine atoms allows for the controlled construction of compounds with specific stereochemistry and functionality.

One of the primary methods for generating thiophosphoryl fluoride intermediates involves the controlled fluorination of thiophosphoryl chloride (PSCl₃). Using reagents like antimony trifluoride with an antimony pentachloride catalyst, it is possible to sequentially replace chlorine atoms with fluorine, yielding not only this compound but also the mixed-halogen intermediates thiophosphoryl monochlorodifluoride (PSF₂Cl) and thiophosphoryl dichloromonofluoride (PSFCl₂) electronicsandbooks.com. These intermediates are highly valuable as the differing reactivity of the P-F and P-Cl bonds can be exploited for selective, stepwise nucleophilic substitution reactions, enabling the synthesis of complex chiral organophosphorus compounds.

The synthesis of cyclic thiophosphoryl fluorides further illustrates their role as key intermediates nih.gov. For instance, diastereomerically pure cis- and trans-2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones can be synthesized and subsequently converted to their corresponding fluoride analogs nih.gov. The addition of elemental sulfur to a cyclic fluorophosphite can produce a cyclic this compound with retention of configuration at the phosphorus center nih.gov. These cyclic intermediates are crucial for studying reaction mechanisms and for synthesizing stereochemically defined organophosphorus compounds.

| Precursor | Reaction | Intermediate Product(s) | Significance |

|---|---|---|---|

| Thiophosphoryl chloride (PSCl₃) | Controlled fluorination | PSFCl₂, PSF₂Cl, PSF₃ | Allows for sequential and selective nucleophilic substitutions. electronicsandbooks.com |

| trans-fluorophosphite | Sulfurization | cis-thiophosphoryl fluoride | Demonstrates stereospecific synthesis with retention of configuration. nih.gov |

| cis-thiophosphoryl chloride | Fluoride-Chloride Exchange | trans-thiophosphoryl fluoride | Enables stereochemical inversion at the phosphorus center. nih.gov |

Utilization in Phosphorus(V) Fluoride Exchange (PFEx) Click Chemistry

Click chemistry requires reactions that are modular, high-yielding, and generate only inoffensive byproducts. Phosphorus(V) Fluoride Exchange (PFEx) has emerged as a powerful click reaction that emulates nature's use of phosphate (B84403) connectors to create stable, multidimensional molecules.

Conceptually, this compound (PSF₃) is an ideal molecular hub for PFEx chemistry. Its central phosphorus atom and three reactive P-F bonds offer the potential for creating three-dimensional connections from a single core. However, the practical application of PSF₃ in routine click chemistry is severely limited because it is a highly toxic gas with a low boiling point (-52.25 °C), making it difficult and hazardous to handle.

Design and Implementation of Selective and Modular PFEx Reactions

The core principle of PFEx is the catalyzed exchange of P(V)-F bonds with nucleophiles like alcohols and amines to form stable P-O and P-N linkages. The modularity and selectivity of PFEx reactions are achieved through careful control of reaction conditions, particularly through the judicious selection of catalysts.

Lewis bases, such as organic amines, are effective catalysts for PFEx transformations. The strength of the catalyst can determine the extent of fluoride substitution on a multi-fluorinated phosphorus hub. A mild catalyst may facilitate the selective replacement of a single fluoride ion, leaving the others intact for subsequent, different functionalization. A stronger catalyst or harsher conditions could lead to the substitution of multiple fluorides. This catalytic control allows for selective, serial exchange reactions, enabling the precise and modular construction of complex molecules from a central phosphorus-based hub.

| Catalyst Type | Reactivity Level | Outcome | Application |

|---|---|---|---|

| Mild Lewis Base (e.g., Pyridine) | Low | Mono-substitution | Stepwise, modular synthesis |

| Strong Lewis Base (e.g., TBD) | High | Multi-substitution | Rapid construction of symmetric architectures |

| No Catalyst | Very Low / Inert | No reaction | Orthogonal reactivity with other click reactions |

Strategic Construction of Multidimensional Molecular Architectures via PFEx

The tetrahedral geometry of the phosphorus(V) core is fundamental to the construction of multidimensional molecules using PFEx. Each of the bonds departing from the central phosphorus atom acts as a vector, allowing for the deliberate installation of molecular modules in precise three-dimensional orientations.

By leveraging the selective and modular nature of PFEx, chemists can perform sequential reactions to "decorate" the phosphorus hub. This allows for the rapid generation of complex, non-linear molecular architectures that would be challenging to assemble using traditional linear synthesis. Furthermore, the unique reactivity window of PFEx allows it to be performed in series with other click chemistry reactions, such as Sulfur(VI) Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This serial "clicking" approach enables the swift and efficient construction of highly complex, multidimensional molecules by linking discrete, pre-functionalized modules to a central phosphorus core.

Precursor for Advanced Fluorinated Chemical Entities in Organic Synthesis

Beyond its role in organophosphorus chemistry, this compound is also a valuable precursor for creating other advanced fluorinated molecules through nucleophilic substitution. In these reactions, PSF₃ acts as an electrophilic source of the thiophosphoryl difluoride (-PSF₂) or related moieties.

For example, this compound reacts with dimethylamine (B145610) in solution to produce dimethylaminothiophosphoryl difluoride, ((CH₃)₂N)PSF₂ wikipedia.org. It can also react with silicon tetraisocyanate in an autoclave at elevated temperatures to form thiophosphoryl difluoride isocyanate (OCN-PSF₂) wikipedia.org. These reactions demonstrate the utility of PSF₃ as a building block for introducing the P(=S)F₂ group into organic structures, thereby creating more complex fluorinated chemical entities with potential applications in materials science and medicinal chemistry.

| Reactant | Product | Reaction Type |

|---|---|---|

| Dimethylamine | Dimethylaminothiophosphoryl difluoride | Nucleophilic Substitution wikipedia.org |

| Silicon tetraisocyanate | Thiophosphoryl difluoride isocyanate | Nucleophilic Substitution wikipedia.org |

Q & A

Q. What are the common synthetic routes for thiophosphoryl fluoride (PSF₃), and what are the critical experimental considerations?

this compound is synthesized via two primary methods:

- Method 1 : Heating phosphorus sulfide (P₄S₁₀) with lead fluoride (PbF₂) at elevated temperatures, yielding PSF₃ as a colorless, spontaneously inflammable gas .

- Method 2 : Reacting thiophosphoryl chloride (PSCl₃) with antimony trifluoride (SbF₃) in the presence of SbCl₅ as a catalyst. This method also produces chlorofluoride derivatives (PSF₂Cl, PSFCl₂) alongside PSF₃ .

Key Considerations :

- Safety : PSF₃ and its derivatives (e.g., PSF₂Cl) are explosive in specific air concentrations. Use inert atmospheres (e.g., nitrogen) and conduct reactions in fume hoods with spark-resistant equipment.

- Purity Control : Byproducts like HCl and SbCl₃ require fractional distillation for isolation of pure PSF₃ .

Table I. Comparison of Synthesis Methods

| Reactants | Conditions | Products | Yield (%) | Key Challenges |

|---|---|---|---|---|

| P₄S₁₀ + PbF₂ | High-temperature | PSF₃ | ~60 | Spontaneous flammability |

| PSCl₃ + SbF₃ (catalyzed) | 80–100°C, SbCl₅ | PSF₃, PSF₂Cl, PSFCl₂ | ~75 | Catalyst recovery |

Q. What spectroscopic techniques are effective for characterizing this compound, and what key data should be reported?

- Infrared (IR) Spectroscopy : Identify P=S (600–650 cm⁻¹) and P-F (800–850 cm⁻¹) stretching modes. Matrix isolation in argon at 20 K reduces spectral interference from hydrolysis byproducts (e.g., H₂S) .

- NMR Spectroscopy : Use ³¹P NMR (chemical shift δ ≈ 40–50 ppm for PSF₃) and ¹⁹F NMR (δ ≈ −50 ppm) to confirm structure .

- Refractive Index : Measure via Fourier-transform spectroscopy (FTS) in the 1550 nm–7800 cm⁻¹ range. For PSF₃, refractive index changes (Δn ≈ 0.0013 ± 0.0006) correlate with prior liquid-phase studies .

Key Data to Report : Full spectral assignments, reaction solvent effects, and moisture control protocols to avoid hydrolysis artifacts.

Advanced Research Questions

Q. How do reaction conditions influence the selectivity between this compound and its chlorofluoride derivatives?

Selectivity depends on:

- Catalyst Ratio : Higher SbCl₅ concentrations favor PSF₃ formation over PSF₂Cl.

- Reactant Stoichiometry : Excess SbF₃ shifts equilibrium toward PSF₃, while limited SbF₃ yields PSFCl₂ .

- Temperature : Lower temperatures (e.g., 60°C) reduce side reactions but prolong reaction times.

Example Optimization : In a study, PSCl₃:SbF₃:SbCl₅ = 1:3:0.5 at 90°C achieved 80% PSF₃ yield with <5% PSF₂Cl byproduct .

Q. How can contradictions in reported vibrational frequencies of this compound be resolved in experimental design?

Discrepancies in IR data often arise from:

- Matrix Effects : Gas-phase vs. argon-matrix isolation (e.g., P=S stretches shift by ~20 cm⁻¹ in solid argon) .

- Hydrolysis Interference : Trace moisture generates H₂S and HF, altering spectral baselines. Use rigorous drying (e.g., molecular sieves) and monitor H₂O levels via Karl Fischer titration .

Resolution Strategy : Replicate studies under controlled moisture (<1 ppm) and compare gas-phase vs. matrix-isolated spectra.

Q. What role does this compound play in synthesizing flame-retardant polymers?

PSF₃ acts as a precursor for sulfur-containing phosphate esters. For example:

- Step 1 : React PSF₃ with diols (e.g., pentaerythritol) to form thiophosphate intermediates.

- Step 2 : Aminolysis with diethylamine yields polyphosphoramidates, which enhance flame retardancy in polyolefins .

Key Mechanism : The P=S bond improves thermal stability, while fluorine reduces polymer flammability via gas-phase radical quenching .

Data Contradictions and Methodological Recommendations

Q. Why do some studies report PSF₃ as stable, while others note explosive tendencies?

- Concentration Dependency : PSF₃ is stable at low concentrations (<10% in air) but explosive at higher levels (>15%). Always monitor headspace composition using gas chromatography .

- Impurity Effects : Residual SbCl₃ or moisture can catalyze decomposition. Purify PSF₃ via trap-to-trap distillation under vacuum .

Analytical Methodologies

Q. What advanced techniques validate the purity of this compound in synthetic workflows?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify PSF₃ and detect impurities (e.g., PSCl₃) using a DB-5 column (30 m × 0.25 mm) with He carrier gas .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states of phosphorus (P⁵⁺) and sulfur (S²⁻) in PSF₃ .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.